molecular formula C15H15Cl2NO3S B4388476 3,4-dichloro-N-ethyl-2-methoxy-N-phenylbenzenesulfonamide

3,4-dichloro-N-ethyl-2-methoxy-N-phenylbenzenesulfonamide

Cat. No. B4388476
M. Wt: 360.3 g/mol
InChI Key: JQPXWOYRAXLMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-ethyl-2-methoxy-N-phenylbenzenesulfonamide is a chemical compound with the molecular formula C15H15Cl2NO3S . It has an average mass of 360.255 Da and a monoisotopic mass of 359.014984 Da .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCNS(=O)(=O)c1ccc(c(c1OC)Cl)Cl . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 405.5±55.0 °C at 760 mmHg, and a flash point of 199.0±31.5 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its polar surface area is 64 Å2, and it has a molar volume of 204.4±3.0 cm3 .

Scientific Research Applications

Formylation of Aromatic Compounds

The compound serves as a common formylating reagent for aromatic compounds. In the Rieche formylation process, it introduces a formyl group (CHO) onto the benzene ring, allowing for the synthesis of aldehydes and related derivatives .

Synthetic Opioid Risk Assessment

In April 2014, concerns over this compound’s use as a synthetic opioid led to a health and social risk assessment in the European Union. Understanding its effects and risks is crucial for public health and safety .

Electrophilic Aromatic Substitution

The compound can undergo electrophilic aromatic substitution reactions. In this context, it behaves as an electrophile, forming a sigma bond with the benzene ring. The resulting benzenonium intermediate can then undergo further transformations, such as halogenation or other substitution reactions .

Benzyl Radical Formation

Upon losing a hydrogen atom from the benzylic position, a benzyl radical forms. This radical can participate in various radical reactions, including polymerization and radical coupling processes .

properties

IUPAC Name

3,4-dichloro-N-ethyl-2-methoxy-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S/c1-3-18(11-7-5-4-6-8-11)22(19,20)13-10-9-12(16)14(17)15(13)21-2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPXWOYRAXLMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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